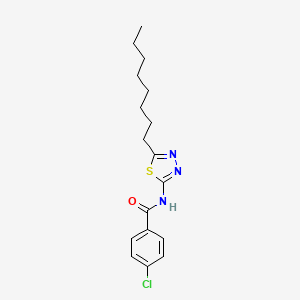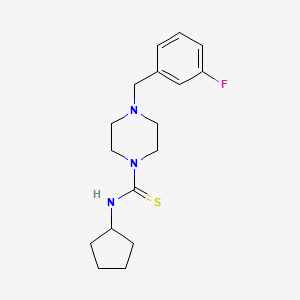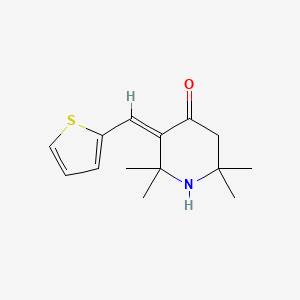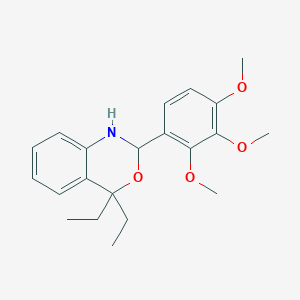![molecular formula C11H17ClN2O2S B4778762 N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methoxypropyl)urea](/img/structure/B4778762.png)
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methoxypropyl)urea
Descripción general
Descripción
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methoxypropyl)urea, also known as Sulfometuron methyl, is a potent herbicide that is widely used in agriculture to control the growth of weeds. This compound belongs to the sulfonylurea family of herbicides and is known for its high efficacy and low toxicity. In
Mecanismo De Acción
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methoxypropyl)urea methyl acts by inhibiting the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic levels of intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
This compound methyl has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms such as fish and invertebrates. The compound is rapidly metabolized and eliminated from the body, with a half-life of approximately 24 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methoxypropyl)urea methyl is a widely used herbicide that has been extensively studied for its herbicidal properties. It is highly effective and has low toxicity to mammals and birds. However, its toxicity to aquatic organisms limits its use in aquatic environments. In addition, its mode of action is specific to plants, and therefore, it cannot be used as a broad-spectrum herbicide.
Direcciones Futuras
There are several future directions for the study of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methoxypropyl)urea methyl. One area of research could focus on the development of new formulations of the compound that are more effective and have lower toxicity to aquatic organisms. Another area of research could focus on the use of this compound methyl as an antifungal and antibacterial agent. Finally, the study of the mode of action of this compound methyl could lead to the development of new herbicides with novel modes of action.
Conclusion:
In conclusion, this compound methyl is a potent herbicide that is widely used in agriculture to control the growth of weeds. It has low toxicity to mammals and birds, but its toxicity to aquatic organisms limits its use in aquatic environments. The compound acts by inhibiting the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids in plants. In addition to its herbicidal properties, this compound methyl has potential as an antifungal and antibacterial agent. Future research could focus on the development of new formulations of the compound and the study of its mode of action.
Aplicaciones Científicas De Investigación
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methoxypropyl)urea methyl has been extensively studied for its herbicidal properties. It is used to control a wide range of weeds such as wild oats, cheatgrass, and foxtail. In addition to its herbicidal properties, this compound methyl has also been studied for its potential as an antifungal and antibacterial agent. It has been shown to inhibit the growth of several plant pathogenic fungi and bacteria.
Propiedades
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)ethyl]-3-(3-methoxypropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S/c1-8(9-4-5-10(12)17-9)14-11(15)13-6-3-7-16-2/h4-5,8H,3,6-7H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCNLUHHYCSWGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC(=O)NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4778702.png)
![2-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4778722.png)
![4-allyl-3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4778730.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B4778732.png)
![4-{[(benzylamino)carbonothioyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B4778746.png)


![3-(3,4-dimethoxyphenyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide](/img/structure/B4778774.png)
![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4778795.png)
![5-cyclopropyl-4-({5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolyl}carbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4778801.png)
![4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol](/img/structure/B4778807.png)